3-(1H-Benzimidazol-2-YL)-1H-indazole

Übersicht

Beschreibung

3-(1H-Benzimidazol-2-YL)-1H-indazole is a heterocyclic compound that features both benzimidazole and indazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-YL)-1H-indazole typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 1,2-diaminobenzene with formic acid or formamide under acidic conditions to form benzimidazole, which is then further reacted with hydrazine derivatives to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Benzimidazol-2-YL)-1H-indazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole or indazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 3-(1H-Benzimidazol-2-YL)-1H-indazole as an anticancer agent. It has been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against various cancer cell lines .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits better antifungal properties than standard antifungal agents, making it a candidate for developing new antimicrobial therapies .

Anthelmintic Activity

This compound has been identified as having anthelmintic properties, effective against various helminths. This application is particularly relevant in veterinary medicine, where it can be used to treat parasitic infections in livestock and pets .

Inhibition of Receptor Tyrosine Kinases

A study focused on the synthesis and evaluation of 3-benzimidazol-2-yl-1H-indazole analogs found that these compounds effectively inhibit RTKs involved in cancer progression. The findings suggest that specific structural modifications can lead to enhanced inhibitory effects, providing a pathway for drug development targeting various cancers .

Antimicrobial Efficacy

An investigation into the antimicrobial properties of benzimidazole derivatives, including this compound, revealed that these compounds possess significant activity against resistant strains of bacteria. For instance, one derivative showed effective growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, outperforming several conventional antibiotics .

Anthelmintic Activity Testing

Experimental evaluations using models infected with helminths demonstrated the effectiveness of this compound in reducing parasite load. The compound was tested against various species, showing promise as a treatment option for parasitic infections in animals .

Data Summary Table

Wirkmechanismus

The mechanism of action of 3-(1H-Benzimidazol-2-YL)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit the activity of cyclin-dependent kinases by binding to their active sites, thereby interfering with cell cycle progression. This inhibition can lead to the arrest of cell proliferation, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Benzimidazole: A simpler compound with similar biological activities but lacking the indazole moiety.

1H-Indazole: Another related compound that shares the indazole ring but lacks the benzimidazole structure.

Benzimidazole-2-thiol: Known for its antimicrobial and antioxidant properties.

Uniqueness

3-(1H-Benzimidazol-2-YL)-1H-indazole is unique due to the presence of both benzimidazole and indazole rings, which confer a combination of properties from both structures. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications .

Biologische Aktivität

3-(1H-Benzimidazol-2-YL)-1H-indazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

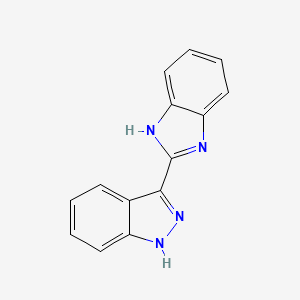

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H10N4

- CAS Number : 1097816-83-5

This compound features a benzimidazole moiety, which is known for its role in various bioactive compounds. The presence of the indazole ring further enhances its pharmacological potential.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole nucleus, including this compound, have demonstrated notable antimicrobial properties. A study reported that derivatives of benzimidazole showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown inhibitory effects on protein kinases, which play a pivotal role in cell signaling pathways associated with cancer . This inhibition can lead to reduced tumor growth and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various cellular receptors, modulating their activity. This interaction can lead to altered signaling pathways that are beneficial in treating diseases such as cancer and infections.

- Apoptotic Pathways : By influencing apoptotic pathways, this compound promotes cell death in malignant cells while sparing normal cells, which is a desirable trait in anticancer agents .

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Antibacterial Activity : A series of experiments demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 62.5 µg/mL .

- Anticancer Research : In a study evaluating its effects on breast cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation. The results suggest potential for further development into chemotherapeutic agents.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Significant | Yes |

| Benzimidazole Derivative A | Moderate | Low | No |

| Benzimidazole Derivative B | High | Moderate | Yes |

Eigenschaften

IUPAC Name |

2-(1H-indazol-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKFRFMSUBOCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.